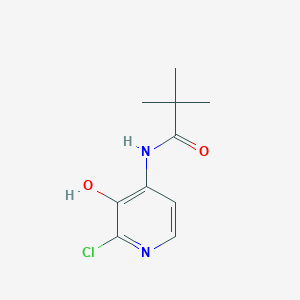

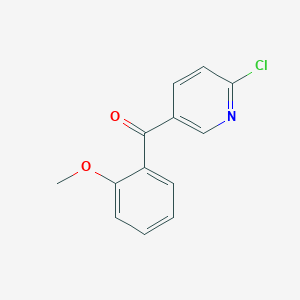

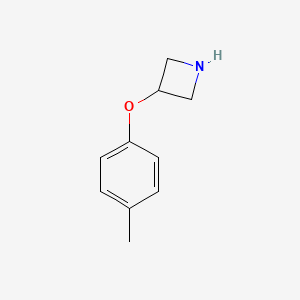

![molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8](/img/structure/B1320983.png)

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

説明

“N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” is a chemical compound. It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用

Metabolism and Excretion Analysis

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, and similar compounds, have been studied for their metabolic and excretion properties. These studies have identified various metabolites in human urine, plasma, and feces, providing insights into the drug's metabolism and excretion pathways. For instance, a study on a similar compound, YM758, identified major constituents in both urine and plasma, indicating the significant role of renal and hepatic uptake transporters in the drug's elimination (Umehara et al., 2009).

Synthetic Route Development

There has been considerable research into developing practical and scalable synthetic routes for such compounds. A study on YM758 monophosphate demonstrates an efficient synthesis approach, highlighting the challenges and solutions in large-scale production (Yoshida et al., 2014).

Investigation of Drug Retention

The retention of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide in specific body parts, such as the eyeball and thoracic aorta, has been investigated. One study on YM758 showed extensive accumulation in these areas after administration, providing insight into the drug's distribution within the body (Umehara et al., 2009).

Quantum Chemical and Molecular Dynamic Simulation Studies

These compounds have also been the subject of quantum chemical and molecular dynamic simulation studies. For example, the corrosion inhibition properties of piperidine derivatives on iron were investigated, demonstrating the utility of these compounds in material science (Kaya et al., 2016).

Synthesis and Pharmacological Properties

The synthesis and pharmacological properties of benzamide derivatives, including piperidine derivatives, have been extensively researched. These studies provide valuable information on the potential therapeutic applications of these compounds (Sonda et al., 2004).

Crystal Structure and Conformational Analysis

The crystal structure and conformational analysis of compounds similar to N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide have been performed, offering insights into their molecular geometry and interaction potentials (Ribet et al., 2005).

将来の方向性

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” and other piperidine derivatives may continue to be an area of interest in drug discovery and development.

特性

IUPAC Name |

N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLJEGCCUIVEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608885 | |

| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

CAS RN |

72084-87-8 | |

| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

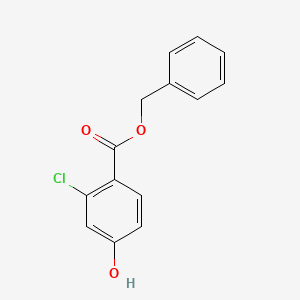

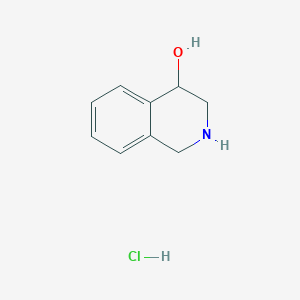

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)